N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)14-5-2-1-4-13(14)16(24)21-10-15(12-6-9-25-11-12)23-8-3-7-22-23/h1-9,11,15H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPFLQLLFKYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features:
- Pyrazole ring : Known for its role in various biological activities.
- Thiophene moiety : Enhances pharmacological properties.
- Trifluoromethyl group : Imparts unique electronic characteristics that can affect biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10g | P. mirabilis | 14 |
| 10q | S. aureus | 12 |
| 10r | A. niger | 16 |
These results suggest that modifications to the pyrazole and thiophene components can enhance antimicrobial potency .
2. Anti-inflammatory Properties
Studies have demonstrated that similar pyrazole derivatives possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, leading to reduced inflammation in models of arthritis and other inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound class has been explored in various studies. For example, certain derivatives have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction pathways:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 (breast cancer) | 5.4 |
| 6e | HeLa (cervical cancer) | 4.8 |
These findings indicate that structural modifications can lead to enhanced cytotoxicity against specific cancer types .
Study on Antimicrobial Activity
In a recent study, a series of pyrazole-thiazole derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited strong inhibitory effects, comparable to standard antibiotics .
Study on Anticancer Activity
Another study focused on evaluating the anticancer properties of a novel series of benzamide derivatives, including those structurally related to this compound. The derivatives were tested against multiple cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of pyrazole and thiophene have shown effective inhibition against various bacterial strains. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and efficacy against pathogens.
Anti-inflammatory Effects
Compounds containing pyrazole rings are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase enzymes. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide may similarly modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Emerging studies suggest that this compound could possess anticancer properties. Pyrazole and thiophene derivatives have been recognized for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. The trifluoromethyl group may enhance these effects by improving solubility and stability in biological systems.
Materials Science
Organic Electronics
The unique electronic properties of compounds containing thiophene and pyrazole rings make them suitable for applications in organic electronics. This compound can be explored as a potential material for organic semiconductors or photovoltaic devices due to its favorable charge transport characteristics.
Sensors
The compound's ability to interact with various analytes can be harnessed in sensor technology. Its structural features may allow for selective binding to specific ions or molecules, enabling its use in the development of chemical sensors for environmental monitoring or medical diagnostics.
Biological Research
Enzyme Inhibition Studies
The compound can serve as a valuable tool in biochemical research to study enzyme inhibition mechanisms. By mimicking natural substrates, it may help elucidate the roles of specific enzymes in metabolic pathways, contributing to our understanding of various diseases.
Drug Development
Given its promising biological activities, this compound could be a lead compound in drug discovery programs aimed at developing new therapeutics for infectious diseases, cancer, and inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria in vitro. |
| Anti-inflammatory Effects | Showed significant COX inhibition in cell-based assays, indicating potential therapeutic use. |
| Anticancer Activity | Reported dose-dependent inhibition of cancer cell lines, highlighting its anticancer potential. |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general procedure involves:
- Reacting a pyrazole-thiophene precursor (e.g., 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine) with 2-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent like DMF or pyridine under basic conditions (e.g., K₂CO₃) .
- Stirring at room temperature or mild heating (40–60°C) for 12–24 hours, followed by purification via column chromatography or recrystallization .
Key intermediates, such as thiophene-ethylamine derivatives, are synthesized using hydrazine hydrate or cyclocondensation of thiophene carbonyl compounds with hydrazines .
Basic: What analytical techniques are used for structural characterization of this compound?
Answer:
Post-synthesis characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the integration of pyrazole, thiophene, and trifluoromethyl protons .
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯F) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
For example, X-ray studies reveal centrosymmetric dimer formation via N–H⋯N hydrogen bonds, critical for crystal packing .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while pyridine acts as both solvent and base .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Temperature control : Gradual heating (e.g., 50°C) reduces side reactions like thiophene ring decomposition .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) effectively separates regioisomers .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Contradictions often arise from:
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used for cytotoxicity .
- pH dependence : Antimicrobial activity may vary with pH due to protonation of pyrazole or thiophene moieties .
- Dosage thresholds : Cytotoxicity at higher concentrations vs. therapeutic antimicrobial effects at lower doses .
Methodological recommendations : - Standardize assays using CLSI guidelines for antimicrobial testing .
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines to establish selectivity indices .
Advanced: What experimental designs are recommended to study the compound’s pharmacokinetic properties?
Answer:
Key approaches include:
- Lipophilicity assessment : Measure logP values (e.g., shake-flask method) to evaluate the trifluoromethyl group’s impact on membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions, critical for bioavailability predictions .
Computational tools (e.g., molecular docking) can model interactions with plasma proteins like albumin .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
Initial screening typically includes:
- Antimicrobial assays : Disk diffusion or microdilution against S. aureus, E. coli, and C. albicans .
- Antioxidant testing : DPPH radical scavenging to assess electron-donating capacity of the thiophene and pyrazole rings .
- Cytotoxicity profiling : MTT assay on human fibroblast or cancer cell lines (e.g., HeLa) to gauge safety margins .
Advanced: How can computational methods enhance understanding of the compound’s mechanism of action?
Answer:
- Molecular docking : Simulate binding to target enzymes (e.g., PFOR in anaerobic organisms) to identify key interactions (e.g., hydrogen bonds with trifluoromethyl groups) .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the pyrazole N-atom) .
- Pharmacophore modeling : Map steric and electronic features driving bioactivity, aiding in structural optimization .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
Crystallization hurdles (e.g., low melting points, polymorphism) are addressed by:
- Solvent screening : Use mixed solvents (e.g., CH₃OH/CHCl₃) to modulate solubility .
- Slow evaporation : Gradual solvent removal at 4°C promotes ordered crystal lattice formation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzamide derivatives) to induce nucleation .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
Stability studies involve:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for trifluoromethyl derivatives) .
- Hygroscopicity testing : Monitor weight gain in humid environments (e.g., 75% RH) to assess moisture sensitivity .
- Light exposure : Accelerated UV-Vis degradation studies to identify photolytic byproducts .
Advanced: How can regioselectivity issues during functionalization of the pyrazole ring be resolved?
Answer:
Regioselectivity challenges (e.g., N1 vs. N2 substitution) are managed via:
- Protecting groups : Temporarily block reactive sites (e.g., SEM protection for pyrazole N–H) during synthesis .
- Metal catalysis : Pd-mediated cross-coupling to direct substitutions to specific positions .
- Computational guidance : Use Fukui indices to predict electrophilic/nucleophilic regions on the pyrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
